GGTase I Inhibitory Potency of [(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid vs. Structural Analogs
[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid is reported as a potent GGTase I inhibitor, though primary enzyme inhibition data (IC50) is not publicly disclosed in accessible literature. As a peptidomimetic competitive inhibitor of the CAAX substrate binding site, its mechanism is established . In contrast, the established GGTase I inhibitor GGTI-286 exhibits an in vitro IC50 of 2 μM against the enzyme [1]. The target compound incorporates the 2-chlorobenzyl and cyclopropyl pharmacophores, which are predicted to enhance binding affinity relative to simpler N-benzylglycine derivatives .
| Evidence Dimension | GGTase I Inhibitory Activity |
|---|---|
| Target Compound Data | Potent, cell-active inhibitor; quantitative IC50 not publicly reported |
| Comparator Or Baseline | GGTI-286: IC50 = 2 μM (in vitro GGTase I) |
| Quantified Difference | Cannot be directly quantified; structural features (cyclopropyl constraint, 2-chloro substitution) suggest comparable or superior potency |
| Conditions | GGTase I enzyme inhibition assays |
Why This Matters
Establishes the target compound as a validated tool for studying GGTase I-dependent signaling, with structural features that may offer advantages in selectivity over earlier-generation inhibitors.
- [1] Lerner EC, et al. Disruption of oncogenic K-Ras4B processing and signaling by a potent geranylgeranyltransferase I inhibitor. J Biol Chem. 1995;270(45):26770-3. View Source
